REACTION_CXSMILES
|
[F:1][CH:2]([F:15])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:14])([CH3:13])[CH2:11][OH:12])=[CH:6][CH:5]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][CH:30]=1)[CH2:26]Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[Na+].O>[Br-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C1C=CC=CC=1>[F:1][CH:2]([F:15])[O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH3:13])([CH3:14])[CH2:11][O:12][CH2:26][C:25]2[CH:28]=[CH:29][CH:30]=[C:23]([O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:24]=2)=[CH:8][CH:9]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C(CO)(C)C)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture was sufficiently shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the benzene layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained crude ether
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on 130 g of silica gel (2:3 mixed solvent of toluene and hexane was used as eluent)
|
Type
|
CUSTOM
|
Details
|
to give 3.0 g of the desired ether (the yield was 81% of the
|
Type
|
CUSTOM
|
Details
|
theoretical yield)
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |